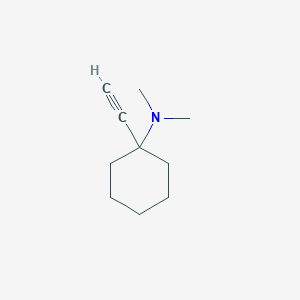

1-ethynyl-N,N-dimethylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-4-10(11(2)3)8-6-5-7-9-10/h1H,5-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRBKIADSMSQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynyl N,n Dimethylcyclohexan 1 Amine and Its Analogs

Strategies for the Introduction of the Ethynyl (B1212043) Moiety onto the Cyclohexane (B81311) Ring

A key step in the synthesis of 1-ethynyl-N,N-dimethylcyclohexan-1-amine and its analogs is the creation of the C(sp)-C(sp3) bond between the ethynyl group and the cyclohexane ring. This is typically achieved by targeting the carbonyl group of a cyclohexanone (B45756) precursor.

Classical Alkynylation Reactions at the Cyclohexanone Carbonyl Position

The addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone is a fundamental and widely used method for introducing an ethynyl group. This reaction, often referred to as ethynylation, results in the formation of a propargyl alcohol, which can then be further functionalized. wikipedia.org

One of the earliest and most established methods is the Favorskii reaction , which involves the reaction of a carbonyl compound with a terminal alkyne in the presence of a base. wikipedia.orgnih.gov In the context of synthesizing precursors for the target molecule, cyclohexanone is reacted with acetylene (B1199291). nih.govresearchgate.net This reaction is typically carried out using strong bases such as alkali metal hydroxides (e.g., KOH) or metal acetylides. nih.govgoogle.com For instance, the condensation of cyclohexanone with acetylene can be achieved using powdered potassium hydroxide (B78521) in solvents like diethyl ether. researchgate.net

The reaction proceeds via the deprotonation of acetylene by the base to form an acetylide anion, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently protonated to yield 1-ethynylcyclohexanol.

| Reactants | Base/Catalyst | Solvent | Product |

| Cyclohexanone, Acetylene | Sodium Acetylide | Liquid Ammonia (B1221849) | 1-ethynylcyclohexanol |

| Cyclohexanone, Acetylene | Potassium Hydroxide (KOH) | Diethyl Ether | 1-ethynylcyclohexanol |

| Cyclohexanone, Acetylene | Sodium/Potassium Alkoxides | Methanol, Ethanol, or Isopropanol | 1-ethynylcyclohexanol |

This table summarizes common conditions for the classical alkynylation of cyclohexanone.

Modifications of the Favorskii reaction have been developed to improve yields and reaction conditions. These include the use of catalytic systems like KOH-H2O-DMSO, which allows the reaction to proceed at atmospheric pressure. nih.gov

Another classical approach involves the use of pre-formed metal acetylides. For example, sodium acetylide in liquid ammonia can be used to ethynylate 4-tert-butylcyclohexanone, a derivative of cyclohexanone. acs.org Grignard reagents of acetylene can also be employed for the alkynylation of ketones. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions for Ethynyl Group Installation (e.g., Sonogashira-type approaches to precursors)

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of carbon-carbon bonds, including the C(sp)-C(sp3) bond required for the target molecule's precursors. The Sonogashira coupling is a prominent example, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

While the direct Sonogashira coupling of a terminal alkyne to an unactivated C(sp3) center like the C1 of cyclohexane is challenging, this methodology can be applied to the synthesis of precursors. For instance, a suitably functionalized cyclohexane derivative, such as a vinyl halide, could potentially undergo Sonogashira coupling. More commonly, Sonogashira coupling is used to synthesize more complex alkyne-containing structures which might be precursors to analogs of the target molecule. researchgate.netrsc.orgrsc.org

The reaction is versatile and can be carried out under mild conditions, sometimes even in aqueous media, making it a valuable tool in organic synthesis. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

| Coupling Partners | Catalyst System | Base | Solvent |

| Terminal Alkyne, Aryl/Vinyl Halide | Palladium catalyst, Copper(I) co-catalyst | Amine (e.g., Diethylamine) | Amine or other organic solvents |

| Terminal Alkyne, Aryl Bromide | Pd(PhCN)2Cl2/P(t-Bu)3 | Amine | Not specified |

| Terminal Alkyne, Fluoroarenes | Pd catalyst, LiHMDS | LiHMDS | Not specified |

This table illustrates typical components of a Sonogashira coupling reaction.

Alternative Methods for C(sp)-C(sp3) Bond Formation at C1 of Cyclohexane

Beyond classical alkynylation and transition-metal catalysis, other strategies can be envisioned for the formation of the C(sp)-C(sp3) bond at the C1 position of the cyclohexane ring. One such approach involves the conjugate alkynylation of α,β-unsaturated ketones (enones). A rapid and simple conjugate alkynylation of acyclic enones has been demonstrated using sp-hybridized potassium organotrifluoroborates in the presence of BF3•OEt2. organic-chemistry.org While this example is for acyclic enones, the principle could potentially be adapted for cyclic systems like cyclohexenone, which could then be further modified to introduce the amine functionality.

Alkylation of cyclohexanone enolates is another fundamental strategy for forming C-C bonds at the α-position to the carbonyl. ubc.ca While this is typically used with alkyl halides, the development of methods for the "alkylation" with an ethynyl equivalent could provide a direct route to the carbon skeleton of the target molecule's precursor.

Methodologies for the Formation and Derivatization of the N,N-Dimethylamine Moiety

The introduction of the N,N-dimethylamine group at the C1 position of the cyclohexane ring is another crucial aspect of the synthesis of this compound.

Reductive Amination Pathways Utilizing Cyclohexanones and Dimethylamine (B145610)

Reductive amination is a highly effective method for forming amines from carbonyl compounds. libretexts.org In the context of the target molecule, this would involve the reaction of a cyclohexanone precursor with dimethylamine. pearson.comkoreascience.kr The reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. libretexts.orgvedantu.com

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a classic choice, though it is toxic. pearson.com Borohydride (B1222165) exchange resin (BER) has been shown to be an effective reducing agent for the reductive amination of cyclohexanone with dimethylamine, affording N,N-dimethylcyclohexylamine in high yield (94%). koreascience.kr Other reducing agents include sodium borohydride (NaBH4), NaBH(OAc)3, or catalytic hydrogenation (H2 over a metal catalyst). libretexts.orgpearson.com

| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) |

| Cyclohexanone | Dimethylamine | Borohydride Exchange Resin (BER) | N,N-dimethylcyclohexylamine | 94 |

| Hexanal | Dimethylamine | Borohydride Exchange Resin (BER) | N,N-dimethylhexylamine | 95 |

| Cyclohexanecarboxaldehyde | Dimethylamine | Borohydride Exchange Resin (BER) | N,N-dimethylcyclohexylmethylamine | 93 |

This table presents examples of reductive amination to form N,N-dimethylamines. koreascience.kr

The direct reductive amination of ketones with enzymes called reductive aminases is also an emerging and promising method for the synthesis of amines. researchgate.net

Direct Alkylation of Amine Precursors to Generate Tertiary Amines

An alternative strategy for the formation of the N,N-dimethylamine group is the direct alkylation of a suitable amine precursor. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would likely start from 1-ethynylcyclohexylamine. This primary amine could be sequentially alkylated with a methylating agent, such as methyl iodide, to first form the secondary amine (N-methyl-1-ethynylcyclohexylamine) and then the desired tertiary amine.

However, the direct alkylation of primary and secondary amines can sometimes lead to a mixture of products due to over-alkylation, forming quaternary ammonium (B1175870) salts. libretexts.org Therefore, controlling the stoichiometry and reaction conditions is crucial.

More controlled methods for the N-alkylation of secondary amines to tertiary amines have been developed. One such method involves the use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) with an alkyl halide, which has been shown to convert a variety of secondary amines to the corresponding tertiary amines in good to excellent yields without the formation of quaternary salts. researchgate.net Another approach involves forming an enamine from a secondary amine and a ketone, followed by reduction. youtube.com

Palladium- or Copper-Promoted C-N Bond Formations for Aminocyclohexane Synthesis

The construction of the C-N bond is a cornerstone of many synthetic routes leading to aminocyclohexane derivatives. Palladium- and copper-catalyzed cross-coupling reactions represent powerful and versatile tools for this purpose, offering mild conditions and broad functional group tolerance. beilstein-journals.orgnih.govrsc.org

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a prominent method for the formation of C-N bonds. nih.gov This reaction typically involves the coupling of an aryl or vinyl halide/triflate with an amine in the presence of a palladium catalyst and a strong base. youtube.com For the synthesis of aminocyclohexanes, this could involve reacting a cyclohexyl halide or triflate with dimethylamine or, conversely, coupling a cyclohexylamine (B46788) with an appropriate halide. The efficiency of these reactions is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos being commonly employed. beilstein-journals.orgnih.gov These catalytic systems are desirable for their simple, efficient, and economical protocols, making them suitable for synthesizing highly functionalized molecules. rsc.org

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, often requiring higher temperatures than its palladium-catalyzed counterparts. nih.govscispace.com However, modern advancements have led to the development of milder catalytic systems. These reactions can be crucial for substrates that are incompatible with palladium catalysts. For instance, the synthesis of N-alkyl anthranilic acids has been achieved through a Cu/Cu₂O-catalyzed reaction of 2-halobenzoic acids with amines like aminocyclohexane. nih.gov The choice of solvent, such as 2-ethoxyethanol (B86334) or ethylene (B1197577) glycol diethyl ether, can be critical for success. nih.gov The use of inexpensive and readily available ligands like ethylene glycol can also be pivotal in accelerating the rate of C-N bond formation. scispace.com

The table below summarizes representative conditions for these catalytic C-N bond-forming reactions.

| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Temperature | Typical Yield |

| Buchwald-Hartwig | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | Cs₂CO₃ / K₂CO₃ | Dioxane | 80-110 °C | Good to Excellent |

| Ullmann Condensation | CuI / Cu₂O | Ethylene Glycol / L-proline | K₂CO₃ | t-Butanol / 2-Ethoxyethanol | 110-130 °C | Good to Excellent |

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of a specific target like this compound can be approached through either convergent or divergent strategies, each with distinct advantages.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For the target compound, a plausible convergent route would involve the preparation of a cyclohexanone derivative and an ethynylating agent separately.

Route A: Cyclohexanone could be reacted with dimethylamine to form N,N-dimethylcyclohex-1-en-1-amine. This enamine intermediate could then be reacted with an electrophilic ethynylating agent.

Route B: Alternatively, cyclohexanone could be directly reacted with the lithium salt of a protected acetylene (e.g., lithium trimethylsilylacetylide). The resulting tertiary alcohol could then undergo conversion to an amine, for example, via a Ritter reaction followed by N-methylation, or by substitution of the hydroxyl group.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. This approach is highly efficient for generating analogs for structure-activity relationship (SAR) studies.

For this compound and its analogs, a suitable starting point could be cyclohexanone.

Strecker Synthesis: Reaction of cyclohexanone with an amine (e.g., dimethylamine) and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) would yield an α-aminonitrile.

Functionalization: The nitrile group of this intermediate can then be converted into a variety of functional groups. To obtain the target compound, the nitrile could potentially be displaced or transformed to introduce the ethynyl group.

Analog Synthesis: Alternatively, the α-aminonitrile can be hydrolyzed to an α-amino acid, which serves as a versatile branching point for creating a diverse range of analogs by modifying the amine or the carboxylic acid functionality before introducing the ethynyl or other groups.

Stereocontrolled Synthetic Strategies for the Enantioselective and Diastereoselective Access to Analogs

When the cyclohexane ring of the target molecule is substituted, stereoisomerism becomes a critical consideration. The development of stereocontrolled synthetic methods is essential for accessing specific enantiomers or diastereomers of analogs, which is often crucial for their biological activity. researchgate.net

Enantioselective Synthesis: Optically active γ-substituted cycloalkenones are valuable precursors for the synthesis of chiral molecules. mdpi.com Asymmetric transfer hydrogenation of a substituted cyclohexenone using bifunctional ruthenium catalysts (e.g., (R,R)-Noyori-I) can produce chiral cyclohexanones with high enantiomeric excess. mdpi.com These chiral ketones can then be converted to the corresponding chiral amines.

Another powerful strategy is the use of biocatalysis. Enzymes, such as imine reductases or aminotransferases, can catalyze the reductive amination of substituted cyclohexanones with high stereoselectivity, providing access to either cis or trans isomers depending on the enzyme and substrate used. researchgate.net

Diastereoselective Synthesis: For analogs with multiple stereocenters, diastereoselectivity is key. Cascade reactions, such as a Michael-aldol reaction, can be employed to construct highly substituted cyclohexanone skeletons with excellent diastereoselectivity. beilstein-journals.org Furthermore, visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones to afford highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities (>20:1 dr). nih.govrsc.orgnih.gov This method allows for the creation of two contiguous stereogenic centers, including an all-carbon quaternary stereocenter. rsc.orgrsc.org The incorporation of a chiral phosphoric acid into such a system has also been explored to achieve moderate to good enantioselectivity alongside the high diastereoselectivity. nih.gov

The table below highlights examples of stereocontrolled reactions applicable to the synthesis of cyclohexylamine analogs.

| Strategy | Catalyst/Reagent | Substrate Type | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation | (R,R)-Noyori-I Ru-catalyst | Cyclohexenone | High enantiomeric excess (ee) | mdpi.com |

| Photocatalyzed Cycloaddition | Photoredox Catalyst (e.g., Ir or Ru complex) | Benzocyclobutylamine + Vinylketone | Excellent diastereomeric ratio (dr >20:1) | nih.govnih.gov |

| Asymmetric Photocatalysis | Photoredox Catalyst + Chiral Phosphoric Acid | Benzocyclobutylamine + Vinylketone | Excellent dr, moderate to good ee | nih.gov |

| Cascade Reaction | Organocatalyst (e.g., Quinine) | Curcumin + Arylidene-indandione | Moderate yield, good ee and dr | beilstein-journals.org |

Considerations for Green Chemistry Principles in the Synthesis of Substituted Cyclohexylamines

The pharmaceutical industry is increasingly adopting green chemistry principles to enhance the sustainability of manufacturing processes for active pharmaceutical ingredients (APIs). jocpr.commdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduacs.orgmun.ca

Key Green Chemistry Principles:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu This involves designing synthetic routes with high yields and minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions exhibit high atom economy. nih.govrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.orgrroij.com The palladium- and copper-catalyzed C-N bond formations discussed earlier are excellent examples of this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or ionic liquids. mdpi.comrroij.com Efforts to perform reactions like copper-catalyzed conjugate additions in water using micellar catalysis represent a significant step in this direction. organic-chemistry.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org The development of photocatalytic or electrochemical methods, which often operate under mild conditions, aligns with this principle. rsc.orgarborpharmchem.com

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu Utilizing biomass-derived starting materials is a key goal in sustainable synthesis. jocpr.comrroij.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. yale.eduacs.org The use of highly selective enzymes can often circumvent the need for protecting groups. acs.org

Applying these principles to the synthesis of substituted cyclohexylamines involves choosing catalytic over stoichiometric reactions, using safer solvents, exploring biocatalytic and photocatalytic routes that operate under mild conditions, and designing syntheses with high atom economy to minimize environmental impact. wisdomlib.org

Chemical Reactivity and Mechanistic Investigations of 1 Ethynyl N,n Dimethylcyclohexan 1 Amine

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group (–C≡CH) is characterized by its acidic proton and the presence of two π-bonds, making it susceptible to a wide range of addition reactions and metal-catalyzed transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their high yields, reliability, and simple purification. nih.govtcichemicals.comnih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne, such as 1-ethynyl-N,N-dimethylcyclohexan-1-amine, and an organic azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgresearchgate.net

The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate with a reducing agent such as sodium ascorbate. beilstein-journals.org The mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide, leading to the formation of the stable triazole ring. The process is highly efficient and tolerates a wide variety of functional groups, proceeding under mild conditions, often in aqueous solvent systems. tcichemicals.combeilstein-journals.org

The resulting 1,2,3-triazole ring serves as a robust and stable linker, connecting the cyclohexylamine (B46788) moiety to another molecular fragment. nih.gov This methodology is widely employed in pharmaceutical sciences, bioconjugation, and materials science for linking different molecular building blocks. nih.govnih.govthermofisher.com

Table 1: Representative CuAAC Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) source (e.g., CuI or CuSO₄/NaAsc) | 1-(1-(benzyl-1H-1,2,3-triazol-4-yl)cyclohexyl)-N,N-dimethylamine |

Formation and Reactivity of Acetylide Anions in C-C Bond Forming Reactions

The proton on the terminal alkyne is significantly more acidic (pKa ≈ 25) than protons in alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44). libretexts.org This enhanced acidity is attributed to the high s-character (50%) of the sp-hybridized orbital containing the lone pair in the resulting conjugate base, the acetylide anion. libretexts.org The electrons in an sp orbital are held closer to the nucleus, stabilizing the negative charge. libretexts.org

Consequently, this compound can be readily deprotonated by a sufficiently strong base, such as sodium amide (NaNH₂) or organolithium reagents, to form a nucleophilic acetylide anion. libretexts.org

This acetylide anion is a potent carbon nucleophile and can participate in a variety of C-C bond-forming reactions. For instance, it can undergo SN2 reactions with primary alkyl halides to generate substituted internal alkynes. It can also add to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, to form propargyl alcohols.

Table 2: C-C Bond Formation via Acetylide Anion

| Acetylide Source | Electrophile | Reaction Type | Product Type |

|---|---|---|---|

| This compound + NaNH₂ | Methyl Iodide | SN2 Alkylation | Internal Alkyne |

| This compound + n-BuLi | Acetone | Carbonyl Addition | Tertiary Propargyl Alcohol |

Hydrofunctionalization Reactions: Hydration, Hydroamination, and Hydrohalogenation

Hydration: The addition of water across the alkyne triple bond, known as hydration, typically requires catalysis by a strong acid (e.g., sulfuric acid) in the presence of a mercury(II) salt (e.g., HgSO₄). libretexts.orgchemistrysteps.com For a terminal alkyne like this compound, the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom. libretexts.org This initially produces an enol intermediate, which is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orgchemistrysteps.com

Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov route. Reaction with a sterically hindered borane (like disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide and a base places the hydroxyl group on the terminal carbon. libretexts.org The resulting enol tautomerizes to an aldehyde. libretexts.org

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the triple bond. researchgate.net While challenging, it can be achieved using various catalysts, including those based on alkali metals, rare-earth metals, and late transition metals. researchgate.net The regioselectivity (Markovnikov vs. anti-Markovnikov) depends heavily on the specific catalyst and reaction conditions employed. The products are typically enamines or imines.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the alkyne proceeds via an electrophilic addition mechanism. researchgate.net With a terminal alkyne, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon, forming a vinyl halide. If two equivalents of the hydrogen halide are used, a geminal dihalide is formed. researchgate.net

Electrophilic and Nucleophilic Additions to the Alkyne Triple Bond

Electrophilic Additions: Besides hydrohalogenation, the π-bonds of the alkyne can react with other electrophiles. For example, reaction with halogens such as Br₂ or Cl₂ results in the addition of two halogen atoms across the triple bond. The addition can be controlled to yield either a dihaloalkene (trans addition is often favored) or, with excess halogen, a tetrahaloalkane.

Nucleophilic Additions: While electrophilic addition is more common for electron-rich alkynes, nucleophilic addition can occur, particularly if the alkyne is activated by an electron-withdrawing group. For a simple terminal alkyne like the title compound, direct nucleophilic addition is less favorable but can be promoted under specific conditions. For instance, the addition of certain nucleophiles can be catalyzed by bases or transition metals. Michael addition is a well-known type of nucleophilic addition to activated, conjugated systems like enynes. mdpi.com

Advanced Transition Metal-Catalyzed Transformations (e.g., C-H activation, cyclizations)

The terminal alkyne group is a versatile handle for numerous advanced transformations catalyzed by transition metals like palladium, rhodium, and ruthenium. researchgate.netrsc.org

Cross-Coupling Reactions: The terminal C(sp)-H bond can be directly coupled with aryl or vinyl halides in reactions such as the Sonogashira coupling (palladium and copper-catalyzed). This allows for the direct formation of a C(sp)-C(sp²) bond, linking the cyclohexylamine scaffold to aromatic systems.

C-H Activation and Annulation: Transition metal catalysts can facilitate the activation of C-H bonds elsewhere in the molecule or in a reaction partner, followed by annulation (ring-forming) reactions with the alkyne. rsc.orgnih.gov These methods provide powerful strategies for constructing complex heterocyclic systems. nih.govbeilstein-journals.org

Cyclization/Cycloaddition Reactions: The alkyne can participate in various intramolecular or intermolecular cyclization reactions. For example, in the presence of appropriate catalysts, it can undergo cyclotrimerization with two other alkyne molecules to form a substituted benzene ring or participate in [2+2+2] cycloadditions with other unsaturated partners.

Reactivity Profile of the Tertiary N,N-Dimethylamine Moiety

The N,N-dimethylamine group is a tertiary amine, which imparts basic and nucleophilic character to the molecule.

Basicity: As a Lewis base, the lone pair of electrons on the nitrogen atom can readily accept a proton from an acid to form a quaternary ammonium (B1175870) salt. wikipedia.org This property influences the molecule's solubility in acidic aqueous solutions.

Nucleophilicity: The nitrogen atom can act as a nucleophile, for example, by reacting with electrophiles like alkyl halides in quaternization reactions to form quaternary ammonium salts.

Oxidation: Tertiary amines can be oxidized by various reagents. For example, reaction with hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. Under certain conditions, such as during chloramination of water, the N,N-dimethylamine moiety can be a precursor to the formation of N-nitrosodimethylamine (NDMA). acs.orgnih.gov

Role as a Directing Group: In some transition metal-catalyzed reactions, the amine can coordinate to the metal center and act as a directing group, influencing the regioselectivity of reactions at other sites in the molecule, such as C-H activation on the cyclohexane (B81311) ring. nih.gov

N-demethylation: Under certain catalytic conditions, one or both methyl groups can be removed. nih.govacs.org

The presence of both the alkyne and the tertiary amine allows for a rich and diverse range of chemical transformations, though the reactivity of one group may be influenced or limited by the reaction conditions required for the other.

Formation of Quaternary Ammonium Salts and their Subsequent Transformations

The tertiary amine functionality of this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to react readily with alkyl halides to form quaternary ammonium salts. wikipedia.org A common and synthetically important example of this transformation is exhaustive methylation, typically achieved by treating the amine with an excess of methyl iodide (CH₃I). libretexts.orgmasterorganicchemistry.com

In this reaction, the nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion in an Sₙ2 reaction. Given that the starting amine is already tertiary, a single methylation step yields the quaternary ammonium salt. The resulting salt, 1-ethynyl-N,N,N-trimethylcyclohexan-1-aminium iodide, possesses a permanently charged cationic nitrogen center, which is independent of the solution's pH. wikipedia.org

The formation of this quaternary ammonium salt is not merely a structural modification but a critical activation step for subsequent transformations. The positively charged trimethylaminium group, [-N(CH₃)₃]⁺, is an excellent leaving group, in stark contrast to the original dimethylamino group, which is a very poor leaving group. youtube.com This enhanced leaving group ability is pivotal for elimination reactions, which are among the most significant subsequent transformations of these salts. libretexts.orgyoutube.com

The general procedure for the quaternization of a tertiary amine is as follows:

The tertiary amine is dissolved in a suitable solvent, such as acetonitrile. nih.gov

An excess of the alkylating agent (e.g., methyl iodide) is added.

The reaction mixture is typically stirred at room temperature. The resulting quaternary ammonium salt often precipitates from the solution and can be isolated by filtration. nih.gov

| Reactant | Reagent | Product | Transformation |

| This compound | Excess Methyl Iodide (CH₃I) | 1-ethynyl-N,N,N-trimethylcyclohexan-1-aminium iodide | Quaternization / Exhaustive Methylation |

These quaternary ammonium salts serve as key intermediates for reactions such as the Hofmann and Cope eliminations, which fundamentally alter the carbon skeleton. masterorganicchemistry.comwikipedia.org

Hofmann Elimination and Cope Elimination Reactions from Quaternary Ammonium Derivatives

The quaternary ammonium derivatives of this compound are valuable precursors for elimination reactions, primarily the Hofmann and Cope eliminations. These reactions are instrumental in forming alkenes from amines. wikipedia.orgmasterorganicchemistry.com

Hofmann Elimination

The Hofmann elimination is a classic organic reaction that converts a quaternary ammonium salt into an alkene upon heating with a strong base, typically silver oxide (Ag₂O) in water, which generates hydroxide (B78521) ions (OH⁻). libretexts.orgwikipedia.org The reaction proceeds via an E2 (bimolecular elimination) mechanism. A key characteristic of the Hofmann elimination is its regioselectivity, which generally favors the formation of the least substituted alkene, a principle known as the Hofmann rule. libretexts.orgmasterorganicchemistry.com This preference is attributed to the steric bulk of the trimethylamine leaving group, which directs the base to abstract the most accessible, least sterically hindered β-hydrogen. masterorganicchemistry.comwikipedia.org

For the 1-ethynyl-N,N,N-trimethylcyclohexan-1-aminium cation, there are β-hydrogens on the cyclohexane ring at the C2 and C6 positions. Abstraction of one of these protons by a hydroxide ion would lead to the formation of 1-ethynyl-1-(dimethylamino)cyclohex-1-ene is not the expected elimination product, rather the cleavage of a C-N bond to form an alkene is the hallmark of this reaction. The elimination involves the removal of the entire [-N(CH₃)₃]⁺ group and a β-hydrogen from an adjacent carbon. In this specific quaternary salt, β-hydrogens are present on the cyclohexane ring. The base will abstract a proton from the C2 (or C6) position of the cyclohexane ring, leading to the formation of an alkene and the expulsion of trimethylamine.

The anticipated product from the Hofmann elimination of the quaternary ammonium salt derived from this compound is ethynylcyclohexene.

Cope Elimination

The Cope elimination is another method to generate alkenes from tertiary amines, proceeding under milder, thermal conditions. chemistrysteps.comorganic-chemistry.org This reaction involves two main steps:

N-Oxide Formation: The tertiary amine is first oxidized to a tertiary amine oxide using an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as m-CPBA. masterorganicchemistry.comjk-sci.com

Thermal Elimination: The resulting N-oxide, when heated, undergoes an intramolecular elimination (Ei) reaction. chemistrysteps.com The oxygen atom of the N-oxide acts as an internal base, abstracting a β-hydrogen through a five-membered cyclic transition state. organic-chemistry.org

A crucial feature of the Cope elimination is its syn-stereochemistry, meaning the β-hydrogen and the amine oxide group must be in a syn-periplanar orientation for the reaction to occur. chemistrysteps.comorganic-chemistry.org Similar to the Hofmann elimination, the Cope elimination also tends to follow the Hofmann rule, forming the less substituted alkene, due to the steric requirements of the cyclic transition state. organic-chemistry.org

For this compound, oxidation would yield the corresponding N-oxide. Subsequent heating would lead to the abstraction of a syn-periplanar β-hydrogen from the cyclohexane ring, resulting in the formation of ethynylcyclohexene and N,N-dimethylhydroxylamine.

| Reaction | Key Reagents | Mechanism | Key Feature | Regioselectivity |

| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | E2 | Bulky leaving group | Hofmann Rule (less substituted alkene) masterorganicchemistry.com |

| Cope Elimination | 1. H₂O₂ or m-CPBA 2. Heat | Eᵢ (intramolecular) | 5-membered cyclic transition state | Hofmann Rule, syn-stereochemistry organic-chemistry.org |

Nucleophilic Characteristics of the Nitrogen Atom in Organic Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, which is the source of its nucleophilic and basic properties. This nucleophilicity drives its participation in a variety of organic transformations.

The most straightforward demonstration of its nucleophilic character is the reaction with electrophiles. As detailed in section 3.2.1, the nitrogen readily attacks alkyl halides, such as methyl iodide, to form quaternary ammonium salts. youtube.com This is a classic Sₙ2 reaction where the amine acts as the nucleophile.

Another significant reaction highlighting the nitrogen's nucleophilicity is its oxidation to an amine oxide. In this process, the nitrogen atom attacks an oxygen atom of an oxidizing agent like hydrogen peroxide or m-CPBA. masterorganicchemistry.com This step is the prerequisite for the Cope elimination reaction. chemistrysteps.comorganic-chemistry.org The formation of the N-O bond is a direct result of the nitrogen lone pair acting nucleophilically towards the electrophilic oxygen of the peroxide.

The nucleophilicity of the nitrogen atom is fundamental to its role in chemical synthesis, enabling the activation of the molecule for subsequent reactions or the introduction of new functional groups.

Reactivity with Aldehydes and Ketones (e.g., Imine/Enamine formation, if applicable to tertiary amines)

The reaction of amines with aldehydes and ketones is a cornerstone of organic chemistry, typically leading to the formation of imines (from primary amines) or enamines (from secondary amines). libretexts.orgyoutube.com These reactions proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

However, this compound is a tertiary amine. A critical requirement for the final dehydration step to form an imine or enamine is the presence of at least one proton on the nitrogen atom in the intermediate hemiaminal or carbinolamine. youtube.com This proton is removed, along with the hydroxyl group, to form water.

Since tertiary amines lack a hydrogen atom directly bonded to the nitrogen, they cannot form a stable imine or enamine product through this pathway. youtube.com Upon reacting with an aldehyde or ketone, a tertiary amine can form a zwitterionic adduct, but this intermediate is generally unstable and does not lead to a dehydrated product. The reaction is typically reversible and does not proceed to completion.

Therefore, this compound is not expected to undergo productive imine or enamine formation reactions with aldehydes and ketones under standard conditions.

Transformations and Functionalizations of the Cyclohexane Ring System

Direct C-H Functionalization Strategies on the Cyclohexane Core

Direct C–H functionalization is a powerful strategy in organic synthesis that aims to modify a molecule by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. sci-hub.se Applying such strategies to the saturated cyclohexane core of this compound presents significant challenges due to the inherent inertness of sp³ C–H bonds.

Most C–H functionalization methods for cyclic amines require specific features that are absent in this molecule. For instance, many protocols are designed for secondary amines, where the N–H bond can be used as a directing group or is involved in the reaction mechanism. sci-hub.senih.gov As this compound is a tertiary amine, these methods are not directly applicable.

Strategies for the α-functionalization of tertiary amines often proceed through the formation of an iminium ion intermediate, which is then attacked by a nucleophile. This typically requires an oxidation step to remove a hydrogen from the α-carbon. While plausible, the regioselectivity of such an oxidation on the cyclohexane ring could be difficult to control.

Another potential, though indirect, approach is the Hofmann-Löffler-Freytag reaction. nih.gov This classic reaction involves the formation of a C-N bond at an unactivated δ-carbon through a radical mechanism. The standard reaction requires an N-haloamine, which would necessitate chemical modification of the dimethylamino group. This multi-step sequence would involve generating an N-halo derivative, followed by homolytic cleavage of the N-halogen bond to initiate a 1,5-hydrogen atom transfer, ultimately leading to a functionalized ring.

Direct C-H functionalization of the cyclohexane ring in this compound remains a significant synthetic challenge, and there is a lack of specific literature precedents for this particular substrate. Future research might explore transition-metal-catalyzed approaches that can selectively activate the C-H bonds of the cyclohexane ring in the presence of the tertiary amine and ethynyl functionalities.

Ring Expansion or Contraction Methodologies

Skeletal rearrangements that alter the size of the cyclohexane ring in this compound represent advanced synthetic transformations.

Ring Contraction

A recently developed methodology for the ring contraction of saturated cyclic amines could potentially be applied. researchgate.net This strategy involves a two-step process:

N-hydroxylation: The tertiary amine is first converted to its corresponding N-oxide (hydroxylamine derivative).

Skeletal Rearrangement: The N-oxide is then treated with a catalyst, such as B(C₆F₅)₃, and a hydrosilane. This promotes a skeletal rearrangement through a carbon-to-nitrogen migration, resulting in a contracted ring system. researchgate.net

Applying this to the N-oxide of this compound could theoretically induce a rearrangement to form a functionalized five-membered cyclopentyl system. This method is notable for its mild conditions and potential for regioselectivity. researchgate.net

Ring Expansion

Ring expansion methodologies for a cyclohexane system like the one in the target molecule are less straightforward. Classic methods like the Tiffeneau-Demjanov rearrangement typically involve the formation of a diazonium salt from an adjacent aminomethyl group or the reaction of a cyclic ketone with diazomethane, neither of which is directly applicable to the starting amine.

A plausible, albeit multi-step, approach would first require the transformation of the cyclohexane ring. For example, conversion to a cyclohexanone (B45756) derivative would open up possibilities for reactions like the Baeyer-Villiger oxidation to form a seven-membered lactone, or reaction with diazomethane to form a cycloheptanone. However, achieving such a transformation selectively without affecting the ethynyl or amine groups would be a significant synthetic hurdle.

As with C-H functionalization, the application of ring expansion or contraction methodologies to this compound is not widely documented and would likely require bespoke, multi-step synthetic sequences.

Stereochemical Aspects of Cyclohexane Ring Reactivity

The cyclohexane ring in this compound is a crucial element influencing its reactivity and the stereochemical outcomes of its reactions. The conformational flexibility of the cyclohexane ring, which interconverts between chair, boat, and twist-boat conformations, plays a significant role in determining the accessibility of the reactive centers. The substituents on the ring, namely the ethynyl and N,N-dimethylamino groups at the C1 position, will influence the conformational equilibrium.

In reactions involving the cyclohexane ring, the approach of a reagent can be directed to either the axial or equatorial position, leading to the formation of different stereoisomers. The steric hindrance posed by the bulky N,N-dimethylamino and ethynyl groups will likely favor the approach of reagents from the less hindered face of the ring. This can result in high diastereoselectivity in addition reactions to the triple bond or reactions involving other parts of the cyclohexane ring. The principles of stereoselective reactions, where one stereoisomer is formed preferentially over another, are central to understanding the chemical transformations of this molecule. masterorganicchemistry.com

For instance, in catalytic hydrogenations or electrophilic additions to the ethynyl group, the catalyst or electrophile will approach from the sterically most accessible side, governed by the conformation of the cyclohexane ring. The resulting products would have a specific stereochemical relationship between the newly formed stereocenters and the existing quaternary center at C1. While specific studies on this compound are not available, research on other substituted cyclohexylamines has demonstrated the feasibility of achieving high stereoselectivity in their reactions. acs.orgnih.govrsc.orgnih.gov

Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the physical properties and chemical behavior of this compound. These interactions, although weaker than covalent bonds, dictate how the molecule interacts with itself and with other molecules in its environment.

Intermolecular Interactions: As a tertiary amine, this compound cannot act as a hydrogen bond donor because it lacks a hydrogen atom directly attached to the nitrogen. tiwariacademy.combyjus.comstudy.com This significantly affects its physical properties, such as its boiling point, which would be lower than that of primary or secondary amines of similar molecular weight that can engage in intermolecular hydrogen bonding. tiwariacademy.combyjus.comlibretexts.org The primary intermolecular forces for this compound would be van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions arising from the polarity of the C-N bond and the ethynyl group. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like water or alcohols. researchgate.net

Intramolecular Interactions: The potential for intramolecular non-covalent interactions in this compound is also an important consideration. Depending on the conformation of the cyclohexane ring, there might be possibilities for weak intramolecular hydrogen bonds, such as a C-H···N interaction, where a hydrogen atom from the cyclohexane ring or the methyl groups interacts with the lone pair of the nitrogen atom. researchgate.netruc.dk The formation of such intramolecular hydrogen bonds can have a pronounced effect on the molecule's conformation and properties. nih.govmdpi.com The presence of the π-system of the ethynyl group could also lead to π-stacking interactions in the solid state or in solution with other aromatic or unsaturated molecules. nih.gov

A summary of the potential non-covalent interactions is presented in the table below.

| Interaction Type | Description |

| Intermolecular | |

| Van der Waals Forces | Weak, non-specific attractions between all molecules. |

| Dipole-Dipole Interactions | Attractions between the permanent dipoles of the molecule. |

| Hydrogen Bond Acceptor | The nitrogen atom's lone pair can accept a hydrogen bond from a donor molecule. |

| Intramolecular | |

| C-H···N Hydrogen Bond | Potential weak interaction between a C-H bond and the nitrogen lone pair, depending on conformation. |

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Determining the precise step-by-step process of a chemical reaction, its mechanism, is crucial for controlling and optimizing chemical transformations. For a molecule like this compound, a combination of kinetic studies and isotopic labeling would be powerful tools for mechanistic elucidation.

Kinetic Studies: By systematically varying the concentrations of reactants and catalysts and measuring the reaction rate, a rate law can be determined. The rate law provides information about the molecularity of the rate-determining step of the reaction. For example, in a nucleophilic addition to the ethynyl group, kinetic studies could reveal whether the nucleophile and the alkyne are both involved in the slowest step of the reaction.

Isotopic Labeling Studies: Isotopic labeling is a technique used to track the journey of an isotope through a reaction. wikipedia.org By replacing an atom in the reactant with one of its isotopes, the position of that atom in the product can be determined, providing insight into bond-breaking and bond-forming processes. wikipedia.orgias.ac.in For instance, to understand the mechanism of an addition reaction to the alkyne, one of the carbon atoms of the ethynyl group could be labeled with ¹³C. The position of the ¹³C label in the final product, as determined by techniques like NMR spectroscopy or mass spectrometry, would reveal the regioselectivity of the addition and provide clues about the intermediate species. researchgate.netresearchgate.netnih.gov

Similarly, deuterium (²H) labeling can be used to probe the involvement of specific C-H bonds in a reaction mechanism. For example, if a reaction is thought to involve the abstraction of a proton from one of the methyl groups of the N,N-dimethylamino moiety, replacing these protons with deuterium would lead to a kinetic isotope effect, a change in the reaction rate, confirming the involvement of that C-H bond in the rate-determining step.

The following table outlines how these methods could be applied to study the reactions of this compound.

| Mechanistic Question | Proposed Method | Expected Outcome |

| Rate-determining step of an addition reaction | Kinetic analysis | Determination of the reaction order with respect to each reactant, providing insight into the molecularity of the slowest step. |

| Regioselectivity of addition to the alkyne | ¹³C labeling of the ethynyl group | Identification of the carbon atom to which the nucleophile or electrophile adds, confirming the reaction's regiochemistry. |

| Involvement of a specific C-H bond in the reaction | Deuterium labeling and measurement of the kinetic isotope effect | A significant change in reaction rate upon isotopic substitution would indicate that the C-H bond is broken in the rate-determining step. |

While specific experimental data for this compound is not available, these established methodologies provide a clear framework for how its chemical reactivity and reaction mechanisms could be thoroughly investigated.

Advanced Spectroscopic and Structural Elucidation Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of 1-ethynyl-N,N-dimethylcyclohexan-1-amine.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal distinct signals for the ethynyl (B1212043) proton, the N,N-dimethyl protons, and the protons of the cyclohexyl ring. The ethynyl proton (H-C≡) would likely appear as a sharp singlet in the region of 2.0-3.0 ppm. The six protons of the two N-methyl groups are chemically equivalent and would present as a sharp singlet, integrating to six protons, around 2.2-2.5 ppm. The ten protons on the cyclohexane (B81311) ring would appear as a series of complex multiplets in the upfield region, typically between 1.2 and 2.0 ppm, due to spin-spin coupling between adjacent non-equivalent protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms. For this compound, eight distinct carbon signals are predicted. The quaternary carbon of the cyclohexane ring attached to the nitrogen and the ethynyl group (C1) would appear significantly downfield. The two carbons of the ethynyl group would have characteristic chemical shifts, with the terminal carbon appearing at a lower field than the substituted one. The carbons of the N,N-dimethyl groups would be observed as a single resonance. The remaining carbons of the cyclohexane ring would appear at distinct chemical shifts in the aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.3 (s, 6H) | ~40 |

| C1 (quaternary) | - | ~65 |

| C2, C6 (CH₂) | ~1.5-1.7 (m, 4H) | ~35 |

| C3, C5 (CH₂) | ~1.4-1.6 (m, 4H) | ~25 |

| C4 (CH₂) | ~1.3-1.5 (m, 2H) | ~26 |

| -C≡CH | - | ~85 |

| -C≡CH | ~2.5 (s, 1H) | ~75 |

Two-dimensional NMR experiments are crucial for assembling the connectivity map and determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexane ring. Cross-peaks would be observed between adjacent methylene protons (e.g., H2/H3, H3/H4, etc.), confirming their connectivity in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the proton signals of the cyclohexane ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-methyl protons to the quaternary C1 carbon and the C2/C6 carbons of the ring. The ethynyl proton would show a correlation to the quaternary C1 carbon and the terminal ethynyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining through-space proximity of protons, which is vital for conformational analysis. For instance, correlations between the N-methyl protons and specific axial or equatorial protons on the cyclohexane ring would help to establish the preferred orientation of the dimethylamino group.

The cyclohexane ring is known to undergo a "chair-chair" ring flip. In this compound, the two chair conformers, one with the dimethylamino group in an axial position and the other in an equatorial position, are not of equal energy. Due to steric hindrance, the conformer with the bulky dimethylamino and ethynyl groups in equatorial-like positions is expected to be significantly more stable.

Dynamic NMR studies, involving recording spectra at variable temperatures, could be employed to study this conformational exchange. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the cyclohexane protons and carbons. Upon cooling, the rate of interconversion would decrease, and at a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons of a given methylene group would broaden and then resolve into two distinct sets of signals for the major and minor conformers.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, weak absorption around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H stretch. nih.govcarlroth.com The carbon-carbon triple bond stretch would appear as a weak to medium band in the range of 2100-2140 cm⁻¹. nih.govyoutube.com The C-N stretching of the tertiary amine would likely be observed in the fingerprint region, around 1000-1250 cm⁻¹. The spectrum would also be rich in C-H stretching and bending vibrations from the cyclohexane and methyl groups in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would be a complementary technique. The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in the Raman spectrum than in the IR spectrum, expected in the 2100-2140 cm⁻¹ region. nih.govacs.org The symmetric vibrations of the cyclohexane ring would also be Raman active.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| ≡C-H | Stretching | ~3300 (sharp, weak) | ~3300 (strong) |

| -C≡C- | Stretching | ~2120 (weak-medium) | ~2120 (strong) |

| C-H (sp³) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C-N | Stretching | 1000-1250 (medium) | 1000-1250 (weak) |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₇N), the calculated exact mass is 151.1361 Da.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound, the ESI mass spectrum would be expected to show a prominent peak at m/z 152.1439.

Electron Ionization (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule, providing valuable structural information. The molecular ion peak ([M]⁺˙) at m/z 151 would be observed. A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, this could lead to the loss of an ethyl radical from the ring, resulting in a resonance-stabilized iminium ion. Another likely fragmentation would be the loss of a methyl radical from the dimethylamino group. The presence of the cyclohexane ring could also lead to fragmentation pathways involving ring-opening or the loss of small neutral molecules like ethene.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 151 | [C₁₀H₁₇N]⁺˙ | Molecular Ion |

| 136 | [C₉H₁₄N]⁺ | Loss of CH₃ radical |

| 122 | [C₈H₁₂N]⁺ | α-cleavage, loss of C₂H₅ radical |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the ethynyl group and subsequent rearrangement |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. This multi-stage process provides detailed information about the connectivity of atoms within a molecule.

In a typical MS/MS experiment, ions of the compound of interest, in this case, this compound, would be generated and isolated. These precursor ions are then subjected to collision-induced dissociation (CID), where they collide with an inert gas, causing them to fragment. The resulting product ions are then analyzed to create a product ion spectrum.

For this compound, the fragmentation patterns would be expected to be influenced by the presence of the dimethylamino group, the cyclohexyl ring, and the ethynyl group. The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In cyclic amines, this can lead to ring-opening reactions.

Expected Fragmentation Pathways for this compound:

α-Cleavage: Loss of a methyl radical (•CH₃) from the dimethylamino group to form a stable iminium ion is a likely fragmentation pathway.

Ring Cleavage: Fragmentation of the cyclohexyl ring can occur through various pathways, often initiated by the charge on the nitrogen atom.

Loss of the Ethynyl Group: Cleavage of the bond connecting the ethynyl group to the cyclohexyl ring could occur.

The fragmentation of related cyclic amines, such as N,N-dimethylcyclohexylamine, often shows a dominant fragment resulting from the loss of an ethyl group from the ring, following an initial α-cleavage and ring opening.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | Iminium ion |

| [M+H]⁺ | [M+H - C₂H₂]⁺ | C₂H₂ | Loss of acetylene (B1199291) |

| [M+H]⁺ | Various fragments | Ring fragments (e.g., C₂H₄, C₃H₆) | Result of cyclohexyl ring cleavage |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

To perform X-ray crystallography on this compound, a single crystal of the compound of suitable size and quality would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

For propargylamines, which are a class of compounds that includes this compound, X-ray crystallography has been used to confirm their stereochemistry and to study their solid-state packing. d-nb.info The crystal structure would reveal the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat), the orientation of the dimethylamino and ethynyl substituents, and any intermolecular interactions, such as hydrogen bonding, that might be present in the crystal lattice.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1055.2 |

| Z | 4 |

Chiroptical Methods for Absolute Configuration Assignment and Conformational Studies (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Chiroptical methods are spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve (either positive or negative) at wavelengths away from an absorption band and exhibits a "Cotton effect" (a peak and a trough) in the region of an absorption band.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks corresponding to the absorption bands of the molecule's chromophores.

For this compound to be analyzed by these methods, it would first need to be resolved into its individual enantiomers, as the current structure does not possess a chiral center. However, related chiral amines are frequently studied using these techniques. The sign and magnitude of the Cotton effects in ORD and the peaks in CD spectra can be related to the absolute configuration of a stereocenter. Furthermore, conformational changes in a molecule can lead to changes in its ORD and CD spectra, making these techniques useful for conformational analysis.

The ethynyl group and the nitrogen atom's lone pair of electrons in this compound could act as chromophores, potentially giving rise to measurable CD and ORD signals if the molecule were chiral. Theoretical calculations can be used to predict the CD and ORD spectra for a given enantiomer, and comparison with experimental spectra can be used to assign the absolute configuration.

| Technique | Wavelength (nm) | Signal | Interpretation |

|---|---|---|---|

| CD | 220 | Positive Cotton Effect | Associated with n → σ* transition of the amine |

| CD | 195 | Negative Cotton Effect | Associated with π → π* transition of the ethynyl group |

| ORD | 230 | Peak | Part of a positive Cotton effect |

| ORD | 210 | Trough | Part of a positive Cotton effect |

Computational and Theoretical Investigations of 1 Ethynyl N,n Dimethylcyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-ethynyl-N,N-dimethylcyclohexan-1-amine, DFT calculations would be invaluable for determining its ground state properties. These include optimizing the molecular geometry to find the most stable arrangement of its atoms, calculating its total energy, and determining its electronic properties such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO).

Currently, there are no published studies that provide DFT-calculated ground state properties or energetics specifically for this compound. Such a study would provide foundational data on bond lengths, bond angles, and dihedral angles, offering insight into the molecule's stability and electronic nature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, high-level ab initio calculations could yield precise values for its heat of formation, ionization potential, and electron affinity. However, a literature search indicates that no such high-accuracy ab initio studies have been performed on this compound to date.

Conformational Landscape Analysis and Identification of Energy Minima and Transition States

The cyclohexyl ring in this compound is flexible and can adopt various conformations, such as the chair, boat, and twist-boat forms. A conformational landscape analysis would involve systematically exploring these different spatial arrangements to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). This is crucial for understanding the molecule's dynamic behavior and how its shape influences its properties and interactions.

No specific conformational analysis studies for this compound have been reported in the scientific literature. Such an investigation would clarify which chair conformation (with the ethynyl (B1212043) and dimethylamino groups in axial or equatorial positions) is energetically preferred and the kinetics of ring inversion.

Theoretical Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For instance, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, the frequencies of infrared (IR) vibrational modes, and the electronic transitions responsible for UV-Vis absorption. These predictions are often made using methods like DFT. For example, a study on the related compound 2-(1-cyclohexenyl)ethylamine (B57816) utilized DFT (B3LYP) to successfully predict its vibrational frequencies and NMR chemical shifts. nih.gov

Despite the utility of these methods, there are no published theoretical predictions or simulations of the spectroscopic parameters for this compound. Such data, if generated, would serve as a valuable reference for chemists working with this compound.

Table 1: Hypothetical Data Table of Predicted Spectroscopic Parameters

As no specific computational studies are available, this table is a template for the type of data that would be generated from such an investigation. The values are for illustrative purposes only and are not based on actual calculations.

| Parameter | Predicted Value | Method/Basis Set |

| ¹³C NMR (C≡) | 85-95 ppm | GIAO-DFT/B3LYP/6-31G(d) |

| ¹³C NMR (C-N) | 60-70 ppm | GIAO-DFT/B3LYP/6-31G(d) |

| IR Freq. (C≡C-H) | ~3300 cm⁻¹ | DFT/B3LYP/6-31G(d) |

| IR Freq. (C≡C) | ~2100 cm⁻¹ | DFT/B3LYP/6-31G(d) |

| UV-Vis λmax | Not Applicable | TD-DFT/B3LYP/6-31G(d) |

Computational Elucidation of Reaction Pathways and Mechanism Characterization

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and transition states. This allows for the detailed characterization of reaction mechanisms, including the calculation of activation energies, which helps to predict reaction rates and outcomes. For this compound, this could involve studying its synthesis, its potential reactions at the ethynyl group, or its behavior as a base or nucleophile.

A comprehensive search of the literature reveals no computational studies on the reaction pathways or mechanisms involving this compound.

Studies on Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Dispersion Forces)

Non-covalent interactions are critical in determining the physical properties of substances and their interactions with other molecules. For this compound, potential intramolecular interactions could exist, and its ability to form intermolecular hydrogen bonds (via the terminal alkyne proton) or engage in other non-covalent interactions with solvents or other molecules would be of significant interest. Computational tools like Atoms in Molecules (QTAIM) theory or Natural Bond Orbital (NBO) analysis can be used to characterize these weak interactions.

There is currently no published research that computationally investigates the intramolecular or intermolecular non-covalent interactions of this compound.

Advanced Applications and Potential in Chemical Research

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products and Designed Molecules

The synthesis of natural products is a cornerstone of organic chemistry, often driving the development of new synthetic methods. The structural features of 1-ethynyl-N,N-dimethylcyclohexan-1-amine make it a hypothetical but intriguing intermediate in the construction of complex molecular scaffolds. The ethynyl (B1212043) group serves as a versatile handle for a variety of transformations, including carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions are instrumental in assembling complex carbon skeletons found in many natural products.

Furthermore, the tertiary amine functionality can act as a directing group, influencing the stereochemical outcome of reactions at adjacent positions. It can also be a key component in the formation of heterocyclic rings, a common motif in alkaloids and other biologically active natural products. The cyclohexyl ring provides a rigid scaffold that can be further functionalized to introduce additional stereocenters. While no specific total synthesis has been reported utilizing this exact intermediate, its potential is underscored by the frequent use of similar propargylamines in the synthesis of complex targets.

Table 1: Potential Reactions for this compound in Total Synthesis

| Reaction Type | Reagents/Conditions | Potential Product Feature |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide | Aryl- or Vinyl-substituted alkyne |

| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,2,3-Triazole ring system |

| Mannich Reaction | Aldehyde, Acid catalyst | β-Amino ketone moiety |

| A³ Coupling | Aldehyde, Secondary Amine, Metal catalyst | Propargylamine (B41283) derivative |

Utilization in Catalyst Development, Ligand Design, and Organocatalysis

The development of novel catalysts is crucial for advancing chemical synthesis. The structure of this compound offers several possibilities for its incorporation into catalytic systems. The nitrogen atom of the dimethylamino group can serve as a coordinating atom for metal centers, making it a potential ligand for transition metal catalysis. The chirality of the cyclohexyl backbone, if resolved into its enantiomers, could lead to the development of chiral ligands for asymmetric catalysis.

The terminal alkyne can also be a key feature in ligand design. It can be used to append the molecule to a larger support, such as a polymer or a solid surface, to create heterogeneous catalysts. Additionally, the alkyne itself can participate in catalytic cycles, for example, in metathesis reactions. In the realm of organocatalysis, the tertiary amine could function as a Brønsted or Lewis base to activate substrates in a variety of transformations. Although no specific catalyst based on this compound has been reported, the principles of ligand design suggest its potential in this area.

Precursor for the Synthesis of Novel Organic Materials with Tunable Properties

The quest for new organic materials with tailored electronic, optical, and mechanical properties is a driving force in materials science. The ethynyl group in this compound makes it a prime candidate as a monomer for the synthesis of novel polymers. Polymerization of terminal alkynes can lead to the formation of conjugated polymers, which are known for their interesting electronic and photophysical properties. The presence of the dimethylamino group could influence the solubility and processing of the resulting polymers, as well as their self-assembly behavior.

Furthermore, the molecule could be incorporated into supramolecular assemblies. The amine functionality can participate in hydrogen bonding or acid-base interactions, while the alkyne can engage in π-stacking or coordination with metal ions. These non-covalent interactions can be used to construct well-defined, higher-order structures with emergent properties. The development of such materials is a burgeoning field, and while this specific precursor has not been utilized, its structural elements are highly relevant.

Application in the Development of Novel Methodologies for C-C, C-N, and C-X Bond Formations

The discovery of new chemical reactions and the refinement of existing ones are fundamental to the progress of organic chemistry. This compound could serve as a valuable substrate for developing and testing new methodologies for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds.

The reactivity of the alkyne allows for a wide range of transformations, including hydrofunctionalization reactions (e.g., hydroamination, hydrothiolation, hydroboration) that lead to the formation of C-N, C-S, and C-B bonds, respectively. The resulting vinyl derivatives are themselves versatile synthetic intermediates. The tertiary amine can also play a role in directing or facilitating these transformations. The development of new catalytic systems for such reactions often relies on the use of well-defined substrates like this one to systematically evaluate catalyst performance.

Design and Synthesis of Analogs for Comprehensive Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity is a central theme in chemistry. Systematic studies involving a series of related compounds can provide valuable insights into reaction mechanisms and allow for the fine-tuning of molecular properties. This compound can serve as a parent compound for the synthesis of a library of analogs.

By modifying the substituents on the cyclohexyl ring, the nitrogen atom, or by replacing the ethynyl group with other functional groups, a series of compounds with systematically varied steric and electronic properties can be generated. These analogs could then be used to conduct comprehensive structure-reactivity relationship (SRR) studies in various chemical transformations. Such studies are essential for optimizing reaction conditions, designing more efficient catalysts, and developing predictive models for chemical reactivity.

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in the De Novo Design and Synthetic Prediction of 1-ethynyl-N,N-dimethylcyclohexan-1-amine Analogs

These algorithms can learn the underlying chemical rules and structural motifs that govern molecular function, enabling the generation of synthetically feasible yet previously unexplored molecular architectures. For instance, an ML model could be tasked with designing analogs of this compound that exhibit specific binding affinities for a biological target by optimizing key molecular descriptors.